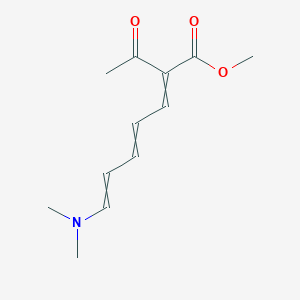
Acetamide,N-(2-amino-6-benzothiazolyl)-2-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide,N-(2-amino-6-benzothiazolyl)-2-hydroxy- is a chemical compound known for its antimicrobial properties. It has been utilized in various scientific research fields, including chemistry, biology, and medicine. This compound is particularly noted for its ability to inhibit the growth of microorganisms by binding to their ribosomes and blocking protein synthesis .
Métodos De Preparación
The synthesis of Acetamide,N-(2-amino-6-benzothiazolyl)-2-hydroxy- typically involves the reaction of 2-amino-6-benzothiazole with acetic anhydride under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Acetamide,N-(2-amino-6-benzothiazolyl)-2-hydroxy- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted products.
Aplicaciones Científicas De Investigación
Acetamide,N-(2-amino-6-benzothiazolyl)-2-hydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound’s antimicrobial properties make it useful in studying the inhibition of microbial growth and protein synthesis.
Industry: The compound is used in the production of antimicrobial agents and other chemical products.
Mecanismo De Acción
The mechanism of action of Acetamide,N-(2-amino-6-benzothiazolyl)-2-hydroxy- involves binding to the ribosomes of microorganisms, thereby inhibiting protein synthesis. This action prevents the growth and proliferation of bacteria, making it an effective antimicrobial agent. The molecular targets include the 16S ribosomal RNA, which is essential for protein synthesis in bacteria .
Comparación Con Compuestos Similares
Acetamide,N-(2-amino-6-benzothiazolyl)-2-hydroxy- can be compared with other similar compounds such as:
6-Amino-2-aminobenzothiazole: This compound also exhibits antimicrobial properties and is used in the treatment of bacterial infections.
N-(2-Amino-benzothiazol-6-yl)-acetamide: Similar in structure and function, this compound is used in various chemical and biological applications.
The uniqueness of Acetamide,N-(2-amino-6-benzothiazolyl)-2-hydroxy- lies in its specific binding to ribosomes and its effectiveness in inhibiting protein synthesis, making it a valuable compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C9H9N3O2S |
|---|---|
Peso molecular |
223.25 g/mol |
Nombre IUPAC |
N-(2-amino-1,3-benzothiazol-6-yl)-2-hydroxyacetamide |
InChI |
InChI=1S/C9H9N3O2S/c10-9-12-6-2-1-5(3-7(6)15-9)11-8(14)4-13/h1-3,13H,4H2,(H2,10,12)(H,11,14) |
Clave InChI |
JKKWCPDYDWXLQR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1NC(=O)CO)SC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]ethyl]azanium chloride](/img/structure/B13805893.png)



![1-[(2-methyl-1H-imidazol-5-yl)methyl]pyrrolidin-2-one](/img/structure/B13805934.png)
![(1R,2R,4R,10R,11R,14S,15S,16S,18S,19R)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione](/img/structure/B13805941.png)

